molecular formula C8H17ClN2O2 B6205199 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride CAS No. 1869071-03-3

2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride

Cat. No.: B6205199
CAS No.: 1869071-03-3
M. Wt: 208.7
InChI Key:
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Description

2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is a derivative of acetamide, featuring an oxan-4-yl group and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride typically involves the reaction of oxan-4-ylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various substituted acetamides, amine derivatives, and oxides.

Scientific Research Applications

2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N,N-dimethylacetamide hydrochloride: Similar in structure but with two methyl groups attached to the nitrogen atom.

    2-amino-N-methylacetamide: Lacks the oxan-4-yl group, making it less complex.

    N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide hydrochloride: Contains a naphthalene ring, adding to its complexity

Uniqueness

2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties.

Properties

CAS No.

1869071-03-3

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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